molecular formula C12H21NO2 B2526057 Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate CAS No. 2248290-96-0

Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate

Cat. No. B2526057
CAS RN: 2248290-96-0
M. Wt: 211.305
InChI Key: DXPYDLRJJMOZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate, also known as CPCC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPCC is a cyclobutane derivative that contains a cyclopropylamino group and a tert-butyl ester group. The compound's unique structure makes it an attractive candidate for drug development, especially in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate is not fully understood, but it is believed to act through multiple pathways in the brain. Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has been shown to inhibit the activation of microglia by blocking the production of pro-inflammatory cytokines. This can help to reduce inflammation and prevent neuronal damage. Additionally, Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has been found to have several biochemical and physiological effects in the body. The compound has been shown to cross the blood-brain barrier, allowing it to reach the brain and exert its neuroprotective effects. Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has also been found to have low toxicity and is well-tolerated in animal studies. Additionally, Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has been shown to have a long half-life, which can make it an attractive candidate for drug development.

Advantages and Limitations for Lab Experiments

Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has high purity and yield. Additionally, Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has been found to be stable under a range of conditions, making it suitable for use in various assays. However, Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate also has some limitations, including its low solubility in water and its potential to form aggregates at high concentrations. These limitations must be taken into account when designing experiments using Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate.

Future Directions

There are several future directions for research on Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate. One area of focus is the development of Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate-based drugs for the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate and to optimize its pharmacological properties. Additionally, Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate could be used as a tool for studying the role of microglia in neuroinflammation and neurodegeneration. Finally, the synthesis of Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate analogs could lead to the discovery of new compounds with even greater therapeutic potential.

Synthesis Methods

Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate can be synthesized through a multi-step process that involves the reaction of cyclopropylamine with tert-butyl 2-(bromomethyl)cyclobutane-1-carboxylate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate as the final product. This synthesis method has been optimized to yield high purity and yield of Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate.

Scientific Research Applications

Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has been studied extensively for its potential therapeutic applications. In particular, the compound has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has been found to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and neuronal damage. Additionally, Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate has been shown to have antioxidant properties, which can help to protect neurons from oxidative stress.

properties

IUPAC Name

tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12(7-4-8-12)13-9-5-6-9/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPYDLRJJMOZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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